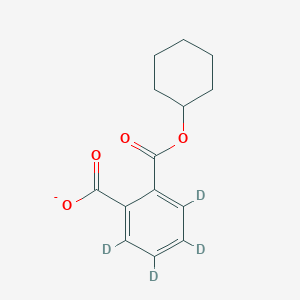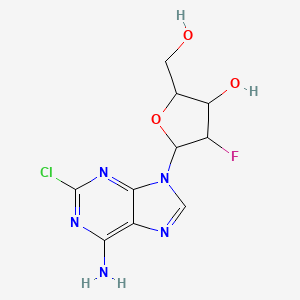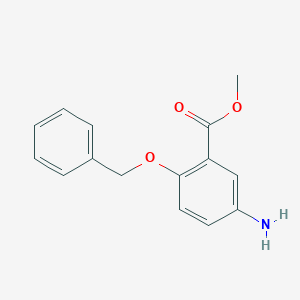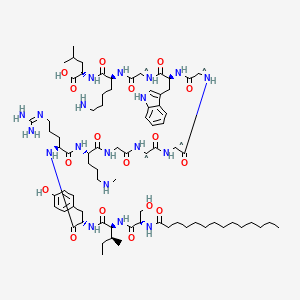
Farrerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Farrerol is a natural flavanone isolated from the traditional Chinese herb Rhododendron dauricum L. (Ericaceae). It is known for its phlegm-reducing and cough-relieving properties and is widely used in China for treating bronchitis and asthma . This compound exhibits extensive biological and pharmacological activities, including anti-inflammatory, antioxidant, vasoactive, antitumor, and antimicrobial effects .
准备方法
Synthetic Routes and Reaction Conditions: Farrerol can be synthesized through various chemical routes. One common method involves the use of quercetin as a dummy template, 4-vinylpyridine as the functional monomer, ethylene glycol dimethacrylate as the cross-linker, and acetonitrile as the porogen . The synthesis process includes precipitation polymerization, which is characterized by scanning electron microscopy and Fourier-transform infrared spectroscopy .
Industrial Production Methods: In industrial settings, this compound is typically extracted from Rhododendron dauricum L. using high-performance liquid chromatography (HPLC). The extraction process involves the use of dummy molecularly imprinted polymers (d-MIP) for the separation and determination of this compound . This method provides a simple, rapid, and environmentally friendly approach to the analysis of this compound in complex herbal products .
化学反应分析
Types of Reactions: Farrerol undergoes various chemical reactions, including oxidation, reduction, (de)methylation, glucose conjugation, glucuronide conjugation, sulfate conjugation, N-acetylation, and N-acetylcysteine conjugation . These reactions are essential for its metabolism and pharmacodynamics.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, methylating agents, and conjugating agents. The conditions for these reactions vary depending on the specific reaction being carried out. For example, oxidation reactions may require the presence of oxygen or other oxidizing agents, while reduction reactions may require reducing agents such as hydrogen or metal hydrides .
Major Products Formed: The major products formed from these reactions include various metabolites of this compound, such as sulfate and glucuronide conjugates . These metabolites play a crucial role in the compound’s pharmacological activities.
科学研究应用
Farrerol has a wide range of scientific research applications in various fields:
Chemistry: In chemistry, this compound is used as a model compound for studying the metabolism and pharmacokinetics of flavonoids. It is also used in the development of new synthetic methods and analytical techniques .
Biology: In biology, this compound is used to study its effects on cellular processes, such as inflammation, oxidative stress, and cell proliferation. It has been shown to promote the efficiency of CRISPR/Cas9-mediated genome editing by stimulating the recruitment of RAD51 to DNA double-strand break sites .
Medicine: In medicine, this compound is used for its therapeutic properties, including its anti-inflammatory, antioxidant, and antimicrobial effects. It has been shown to alleviate cerebral ischemia-reperfusion injury by reducing brain injury and neuronal viability . This compound is also being investigated for its potential use in treating vascular-related diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and nutraceuticals. Its extraction and purification from natural sources are essential for the development of high-quality products .
作用机制
Farrerol exerts its effects through various molecular targets and pathways:
Anti-inflammatory Effects: this compound inhibits the production of pro-inflammatory cytokines, such as interleukin-6, interleukin-8, and tumor necrosis factor-alpha. It also inhibits the activation of nuclear factor-kappa B, nitric oxide, cyclooxygenase-2, and other inflammatory mediators .
Antioxidant Effects: this compound enhances the activity of antioxidant enzymes, such as superoxide dismutase and glutathione peroxidase, while reducing the levels of reactive oxygen species and malondialdehyde .
Vasoactive Effects: this compound modulates the expression of various vasoactive molecules, including endothelial nitric oxide synthase, calmodulin, inositol trisphosphate receptor, and phospholipase C .
Antitumor Effects: this compound induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as Bcl-2, Bax, caspase-3, and caspase-9 .
Antimicrobial Effects: this compound exhibits antimicrobial activity by reducing the production of bacterial toxins and enhancing the production of nitric oxide and nuclear factor-kappa B activity .
相似化合物的比较
Farrerol is unique among flavanones due to its broad spectrum of biological activities. Similar compounds include:
Quercetin: A flavonoid with antioxidant, anti-inflammatory, and anticancer properties.
Naringenin: A flavanone with antioxidant, anti-inflammatory, and hepatoprotective effects.
Hesperetin: A flavanone with antioxidant, anti-inflammatory, and neuroprotective properties.
Compared to these compounds, this compound exhibits a more comprehensive range of pharmacological activities, making it a valuable compound for scientific research and therapeutic applications .
属性
CAS 编号 |
95403-16-0 |
|---|---|
分子式 |
C₁₇H₁₆O₅ |
分子量 |
300.31 |
同义词 |
(±)-4’,5,7-Trihydroxy-6,8-dimethyl-flavanone; (±)-Farrerol; rac-2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-4H-1-Benzopyran-4-one |
产品来源 |
United States |
A: Farrerol exhibits its effects through interaction with various molecular targets. For instance, it can directly target glycogen synthase kinase-3β (GSK-3β), inhibiting its activity and subsequently activating the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway []. This pathway plays a crucial role in cellular defense against oxidative stress. Additionally, this compound can activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1) [, ]. This activation helps protect cells, particularly endothelial cells, from oxidative damage.
A: this compound exhibits anti-inflammatory effects by modulating multiple signaling pathways. It can suppress the phosphorylation of AKT, ERK1/2, JNK1/2, and NF-κB p65, effectively reducing the production of inflammatory mediators such as IL-1β, IL-6, TNF-α, COX-2, and iNOS [, , , ]. This modulation of inflammatory pathways contributes to its therapeutic potential in conditions like colitis and mastitis.
A: this compound demonstrates the ability to induce apoptosis in cancer cells through the mitochondrial-mediated pathway []. It triggers the attenuation of mitochondrial membrane potential, leading to cytochrome c release and subsequent activation of caspase-9 and caspase-3. Furthermore, this compound downregulates the Bcl-2 gene while upregulating Bax gene expression, further promoting apoptosis []. This pro-apoptotic activity makes it a potential candidate for anticancer therapies.
A: this compound is a flavanone, its molecular formula is C16H16O4, and its molecular weight is 272.29 g/mol [].
A: Studies have utilized various spectroscopic techniques to characterize this compound and its interactions. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, has been employed to confirm the structure of this compound and its derivatives []. Infrared (IR) spectroscopy has also been used to compare synthetic this compound with natural samples [].
A: Yes, molecular docking and molecular dynamics simulations have been employed to investigate the interaction between this compound and GSK-3β []. These studies revealed that this compound binds to the ATP pocket of GSK-3β, supporting the experimental findings of its inhibitory activity on this kinase.
A: Research on this compound derivatives suggests that the presence of an electron-withdrawing substituent in the ortho position of the phenyl group (ring B) is crucial for enhancing vasorelaxation activity []. Conversely, hydroxyl or methoxy groups in this position were found to be unfavorable. Additionally, an electron-donating group at the para position of ring B was observed to increase the compound's activity []. These findings provide valuable insights for designing more potent this compound analogs with improved vasorelaxant properties.
A: Research utilizing ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) has shed light on the metabolic fate of this compound []. The study identified a total of 42 metabolites in vivo from rat blood, bile, urine, and feces, and 15 metabolites in vitro using rat liver microsomes. These findings demonstrate that this compound undergoes extensive metabolism, primarily through oxidation, reduction, (de)methylation, glucose conjugation, glucuronide conjugation, sulfate conjugation, N-acetylation, and N-acetylcysteine conjugation.
A: Yes, a sensitive and selective ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed and validated for the determination of this compound in rat plasma []. This method was successfully applied to pharmacokinetic and bioavailability studies of this compound in rats, providing crucial information for understanding its ADME profile.
A: Numerous studies have employed various cell lines and animal models to explore the therapeutic potential of this compound. * Cell Lines: Human lung adenocarcinoma cell lines [], RAW264.7 mouse macrophages [], human gastric cancer SGC-7901 cells [, ], mouse mammary epithelial cells (mMECs) [], human endothelium-derived EA.hy926 cells [, ], ARPE-19 cells (human retinal pigment epithelial cell line) [], BV-2 mouse microglial cells [], HT22 cells (hippocampal neuronal cell line) [], 3T3-L1 preadipocytes [].* Animal Models: Rat model of adjuvant-induced ankle injury [], Rat model of type 2 diabetes mellitus [], Mouse model of TNBS-induced colitis [], Mouse model of LPS-induced mastitis [], Mouse model of cisplatin-induced nephrotoxicity [], Mouse model of acetaminophen-induced hepatotoxicity [], Rat model of Angiotensin II-induced cardiac remodeling [], Spontaneously hypertensive rats [], Mouse model of OVA-induced allergic asthma [], C57BL/6 wild-type and Nrf2 knockout mice model of cisplatin-induced chronic kidney disease [], Rat model of collagenase-induced tendinopathy [], Neonatal rat model of hypoxic-ischemic encephalopathy [].
A: In vitro studies have demonstrated that this compound exhibits anti-proliferative effects on various cancer cell lines, including lung adenocarcinoma [], gastric cancer [, ], and breast cancer cells []. In vivo studies have provided evidence for its therapeutic potential in conditions such as arthritis [], diabetic hepatopathy [], colitis [], mastitis [], nephrotoxicity [, ], cardiac remodeling [], and tendinopathy [].
A: Various analytical techniques have been used to characterize, quantify, and monitor this compound in different matrices:* Chromatographic techniques: High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) and quadrupole time-of-flight tandem mass spectrometry (Q-TOF-MS) [], HPLC with ultraviolet (UV) detection [, , ], ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) [, ]. * Spectroscopic techniques: Ultraviolet-visible (UV-Vis) spectrophotometry [, ], fluorescence spectroscopy [, ], circular dichroism (CD) spectroscopy [, ], Fourier transform infrared (FT-IR) spectroscopy [].
A: this compound is a natural flavanone originally isolated from the traditional Chinese medicinal herb Rhododendron dauricum L., also known as "Man-shan-hong" []. This herb has a long history of use in traditional Chinese medicine for treating various respiratory ailments, including cough, asthma, and bronchitis [].
A: Key milestones in this compound research include:* Early studies demonstrating its anti-inflammatory, antioxidant, and antibacterial properties: These studies paved the way for further investigations into its therapeutic potential.* Identification of specific molecular targets, such as GSK-3β and the Nrf2 pathway: Understanding these interactions has provided valuable insights into the mechanisms underlying its biological activities []. * Development of sensitive and selective analytical methods for its quantification in biological samples: These methods, such as UHPLC-MS/MS, have enabled pharmacokinetic studies and facilitated further research into its ADME profile [].* Exploration of its therapeutic potential in various disease models: Studies utilizing both in vitro and in vivo models have provided evidence for its potential in treating conditions such as arthritis, diabetic hepatopathy, colitis, nephrotoxicity, cardiac remodeling, and tendinopathy [1-10, 18, 23].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(6-acetyl-2-naphthalenyl)amino]Alanine](/img/structure/B1141416.png)

![(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1141418.png)





